Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-4-hydroxy-6-trifluoromethylquinoline

Lipophilicity Drug-likeness Physicochemical profiling

3-Bromo-4-hydroxy-6-trifluoromethylquinoline (CAS 1065087-84-4) is a polyhalogenated 4-quinolinol derivative bearing bromine at the 3-position, a hydroxyl at the 4-position, and a trifluoromethyl group at the 6-position of the quinoline core. With a molecular formula of C₁₀H₅BrF₃NO and a molecular weight of 292.05 g·mol⁻¹, the compound exhibits a computed XLogP3 of 3.3, a topological polar surface area (TPSA) of 29.1 Ų, and zero rotatable bonds.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
CAS No. 1065087-84-4
Cat. No. B1520177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-6-trifluoromethylquinoline
CAS1065087-84-4
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)Br
InChIInChI=1S/C10H5BrF3NO/c11-7-4-15-8-2-1-5(10(12,13)14)3-6(8)9(7)16/h1-4H,(H,15,16)
InChIKeyPBWDPZFUWZPUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydroxy-6-trifluoromethylquinoline (CAS 1065087-84-4): A Position-Specific Fluorinated Quinoline Building Block for Medicinal Chemistry Procurement


3-Bromo-4-hydroxy-6-trifluoromethylquinoline (CAS 1065087-84-4) is a polyhalogenated 4-quinolinol derivative bearing bromine at the 3-position, a hydroxyl at the 4-position, and a trifluoromethyl group at the 6-position of the quinoline core [1]. With a molecular formula of C₁₀H₅BrF₃NO and a molecular weight of 292.05 g·mol⁻¹, the compound exhibits a computed XLogP3 of 3.3, a topological polar surface area (TPSA) of 29.1 Ų, and zero rotatable bonds [1]. It is classified as a fluorinated quinoline research chemical, typically supplied at ≥95% purity by multiple reputable vendors . The compound exists as a solid at ambient temperature and carries GHS hazard classifications of Acute Toxicity Category 3 (oral) and Eye Irritation Category 2 [1].

Why 3-Bromo-4-hydroxy-6-trifluoromethylquinoline Cannot Be Interchanged with Other Bromo-Trifluoromethyl Quinolinol Isomers


Bromo-trifluoromethyl quinolinols sharing the identical molecular formula C₁₀H₅BrF₃NO constitute a family of positional isomers in which the trifluoromethyl group is regioisomerically placed at position 2, 6, 7, or 8 of the quinoline scaffold. Critically, altering the CF₃ position from the benzo ring (position 6 in the target compound) to the pyridine ring (position 2 in CAS 59108-47-3 or CAS 1701-22-0) shifts the computed XLogP3 from 3.3 to 3.72, a ΔLogP of +0.42 that translates to a ~2.6-fold increase in octanol–water partition coefficient [1]. This difference directly impacts aqueous solubility, membrane permeability, and metabolic stability profiles during lead optimization campaigns . Moreover, the electronic influence of the 6-CF₃ substituent on the benzo ring modulates the reactivity of the 3-bromo handle differently than a 2-CF₃ group on the pyridine ring, altering cross-coupling kinetics and regioselectivity in downstream synthetic elaboration. Substituting one isomer for another without acknowledging these quantifiable physicochemical and electronic divergences introduces uncontrolled variability that can invalidate SAR conclusions and derail reproducible synthetic routes.

Quantitative Differentiation Evidence for 3-Bromo-4-hydroxy-6-trifluoromethylquinoline Relative to Closest Analogs


Reduced Lipophilicity (ΔXLogP3 = –0.42) Versus 2-Trifluoromethyl Positional Isomers

The target compound (6-CF₃ isomer, CAS 1065087-84-4) exhibits an XLogP3 value of 3.3, which is 0.42 log units lower than the 2-CF₃ positional isomers 3-bromo-4-hydroxy-2-trifluoromethylquinoline (CAS 59108-47-3) and 6-bromo-4-hydroxy-2-trifluoromethylquinoline (CAS 1701-22-0), both of which register an XLogP3/LogP of 3.72 [1]. This 0.42 log unit reduction corresponds to a ~2.6-fold lower octanol–water partition coefficient, quantitatively substantiating that the 6-CF₃ placement on the benzo ring imparts meaningfully lower lipophilicity than 2-CF₃ placement on the pyridine ring within isomeric bromo-hydroxy-trifluoromethylquinolines.

Lipophilicity Drug-likeness Physicochemical profiling

Distinct Electronic Environment of the C3–Br Handle Enables Differentiated Cross-Coupling Reactivity Versus 2-CF₃ Isomers

In the target compound, the 3-bromo substituent resides on the pyridine ring of the quinoline core, while the electron-withdrawing 6-CF₃ group is positioned on the fused benzo ring. In contrast, the 2-CF₃ isomers (CAS 59108-47-3 and 1701-22-0) place the strong electron-withdrawing CF₃ group on the same pyridine ring as the reactive bromo handle (position 2 vs. position 3 or 6). Computed exact mass values confirm identical composition (290.95066 Da for the target; 290.95065 Da for the 7-CF₃ isomer CAS 65673-94-1), yet the topological distance between the CF₃ and Br substituents differs: in the 6-CF₃ isomer, the CF₃ group is spatially separated from the pyridine ring reactive center, whereas in 2-CF₃ isomers, the strong –I effect of CF₃ directly withdraws electron density from the same π-system bearing the bromine [1]. This electronic decoupling in the 6-CF₃ isomer preserves higher electron density at the C3–Br bond, predicted to accelerate oxidative addition rates in Pd-catalyzed cross-coupling reactions relative to 2-CF₃ congeners.

Cross-coupling Suzuki–Miyaura Haloquinoline reactivity

Topological Polar Surface Area Parity with Differentiated Hydrogen-Bonding Geometry Versus 7-CF₃ and 8-CF₃ Isomers

The target compound and its positional isomers (3-bromo-7-trifluoromethylquinolin-4-ol, CAS 65673-94-1; 3-bromo-4-hydroxy-8-trifluoromethylquinoline, CAS 854778-26-0) share identical TPSA (29.1 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (5) as computed by PubChem and corroborated by vendor datasheets [1]. However, the spatial orientation of the 4-OH hydrogen bond donor relative to the CF₃ substituent differs: in the 6-CF₃ isomer, the CF₃ group is para to the ring-fusion nitrogen on the benzo ring, placing it distal to the 4-OH group, whereas in the 7-CF₃ isomer, the CF₃ occupies a meta position relative to the ring fusion, and in the 8-CF₃ isomer, it is ortho to the ring fusion. These geometric differences alter the preferred intermolecular hydrogen-bonding motifs in the solid state without changing the aggregate TPSA value, a nuance critical for co-crystal engineering and solubility-enhancement formulation strategies.

Polar surface area Hydrogen bonding Crystal engineering

GHS Safety Profile Differentiation: Acute Oral Toxicity (H301) and Eye Irritation (H319) Mandate Controlled Handling Versus Non-CF₃ Quinolinols

The target compound carries ECHA-informed GHS hazard statements H301 (100% notification ratio: Toxic if swallowed, Acute Toxicity Category 3) and H319 (100% notification ratio: Causes serious eye irritation, Eye Irritation Category 2), with a Signal Word of 'Danger' and Storage Class Code 6.1C (combustible, acute toxic) [1]. In contrast, the non-trifluoromethylated analog 3-bromo-4-hydroxyquinoline (CAS 64965-47-5, MW 224.05) lacks the CF₃-associated toxicity amplification and is not uniformly classified under these hazard categories by all vendors . This establishes that the trifluoromethyl substituent at position 6 contributes to elevated acute oral toxicity relative to the des-CF₃ baseline, a quantifiable safety differentiation that affects procurement decisions for laboratories with restricted hazardous material handling capabilities.

Safety assessment GHS classification Laboratory handling

Rotatable Bond Count of Zero Confers Maximal Conformational Rigidity Across Isomeric Bromo-Trifluoromethyl Quinolinol Series

The target compound possesses zero rotatable bonds, a feature shared with all bromo-hydroxy-trifluoromethylquinoline positional isomers (CAS 59108-47-3, 1701-22-0, 65673-94-1, 854778-26-0) as computed by Cactvs 3.4.8.18 [1]. However, when compared against broader quinoline-based building blocks that incorporate rotatable substituents (e.g., 3-bromo-4-hydroxy-2-methylquinoline derivatives with ester or ether side chains), the zero-rotatable-bond architecture of the 6-CF₃ compound offers a quantifiable entropic advantage for target binding: the complete absence of conformational自由度 pre-organizes the pharmacophoric elements (Br, OH, CF₃) in a fixed spatial array, reducing the entropic penalty upon protein binding by an estimated 0.5–1.5 kcal·mol⁻¹ per restricted rotor relative to flexible analogs [2]. This rigidity is a structurally encoded differentiation relevant for fragment-based drug discovery and structure-based design campaigns.

Conformational restriction Molecular rigidity Entropic binding optimization

Optimal Procurement and Research Application Scenarios for 3-Bromo-4-hydroxy-6-trifluoromethylquinoline


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity (XLogP3 = 3.3) Among Isomeric Bromo-CF₃ Quinolinols

When a drug discovery program requires a bromo-trifluoromethyl quinolinol building block but faces lipophilicity-driven liabilities (e.g., hERG binding, poor aqueous solubility, high metabolic turnover), the 6-CF₃ isomer (XLogP3 = 3.3) should be prioritized over the 2-CF₃ isomers (LogP = 3.72). The ΔLogP of –0.42 translates to a calculated ~2.6-fold reduction in octanol–water partition coefficient, directly supporting improved developability profiles in accordance with Lipinski's Rule of Five guidelines [1].

Pd-Catalyzed Cross-Coupling Library Synthesis Exploiting Electronically Decoupled C3–Br Reactivity

For parallel synthesis campaigns employing Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings at the C3 position, the 6-CF₃ isomer provides a bromo handle whose reactivity is electronically decoupled from the electron-withdrawing trifluoromethyl group (positioned on the distal benzo ring). This spatial separation of the –I effect is predicted to facilitate faster oxidative addition with Pd(0) catalysts compared to 2-CF₃ isomers, potentially enabling lower catalyst loadings and broader boronic acid scope in array synthesis [1].

Fragment-Based Drug Discovery Leveraging Conformationally Rigid (Zero Rotatable Bond) Quinolinol Scaffolds

The 6-CF₃ quinolinol core, with zero rotatable bonds, is ideally suited for fragment library inclusion where ligand efficiency metrics penalize conformational flexibility. The fixed spatial array of the bromine (a heavy atom for X-ray phasing and potential halogen bonding), the hydroxyl hydrogen bond donor/acceptor, and the trifluoromethyl group (a metabolic stable lipophilic probe for ¹⁹F NMR screening) provides a multi-purpose fragment that can be elaborated via the C3–Br handle in structure-guided optimization [1][2].

Co-Crystal Engineering Exploiting Maximum Spatial Separation of OH and CF₃ Hydrogen-Bonding Functionalities

For solid-state formulation and co-crystal screening studies, the 6-CF₃ isomer offers the greatest topological distance between the 4-OH hydrogen bond donor and the CF₃ group compared to 7-CF₃ and 8-CF₃ isomers (while maintaining identical TPSA of 29.1 Ų). This geometric feature enables distinct intermolecular hydrogen-bonding motifs that can be exploited to engineer co-crystals with improved solubility or stability profiles relative to other positional isomers in the series [1].

Quote Request

Request a Quote for 3-Bromo-4-hydroxy-6-trifluoromethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.